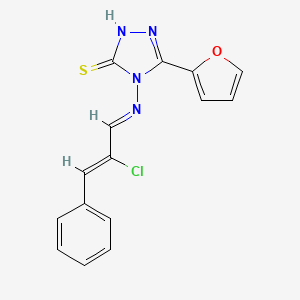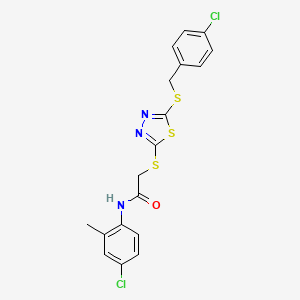![molecular formula C21H26BNO B12053105 (R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12053105.png)
(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is a complex organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c][1,3,2]oxazaborole core with a butyl group and two phenyl groups attached. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole typically involves the following steps:
Formation of the Pyrrolo[1,2-c][1,3,2]oxazaborole Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction is often catalyzed by transition metals and requires specific solvents and temperatures to achieve the desired product.
Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions, where butyl halides are used as alkylating agents.
Attachment of Phenyl Groups: The phenyl groups are typically introduced via Friedel-Crafts alkylation or acylation reactions, using phenyl halides or phenyl ketones as starting materials.
Industrial Production Methods
Industrial production of ®-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced boron-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products
Oxidation: Boronic acids, boronates.
Reduction: Reduced boron-containing compounds.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
®-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and anticancer properties, as well as its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ®-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors that contain boron-binding sites, leading to the modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar boron-containing properties.
Interhalogens: Compounds containing two or more different halogen atoms, which share some reactivity characteristics with boron-containing compounds.
3,6-Dinitrophthalic acid compound with pyridine: Another boron-containing compound with unique chemical properties.
Uniqueness
®-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole stands out due to its unique structure, which combines a pyrrolo[1,2-c][1,3,2]oxazaborole core with butyl and phenyl groups. This structure imparts distinct chemical properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C21H26BNO |
|---|---|
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
(3aR)-1-butyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole |
InChI |
InChI=1S/C21H26BNO/c1-2-3-16-22-23-17-10-15-20(23)21(24-22,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14,20H,2-3,10,15-17H2,1H3/t20-/m1/s1 |
Clave InChI |
FUVQOWKGWXFWHP-HXUWFJFHSA-N |
SMILES isomérico |
B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)CCCC |
SMILES canónico |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc](/img/structure/B12053036.png)

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12053040.png)




![1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053062.png)




![4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12053085.png)
